molecular formula C10H13ClN4S B2382519 3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride CAS No. 1803587-80-5

3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride

Cat. No.: B2382519
CAS No.: 1803587-80-5
M. Wt: 256.75
InChI Key: LKXWAFNJCFZCEJ-UHFFFAOYSA-N
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Description

“3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride” is a chemical compound with the CAS Number: 1803587-80-5 . Its IUPAC name is 4-hydrazineyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine hydrochloride . The compound has a molecular weight of 256.76 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N4S.ClH/c11-14-9-8-6-3-1-2-4-7(6)15-10(8)13-5-12-9;/h5H,1-4,11H2,(H,12,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .

Scientific Research Applications

Formation and Properties

The chemical compound is involved in the formation of various heterocyclic structures. One example is the formation of oxygen-bridged heterocycles in the Hantzsch synthesis with 4-(2-hydroxyphenyl)but-3-en-2-one, leading to derivatives like 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene and related heterocycles (Svetlik, Tureček, & Hanuš, 1988).

Synthesis and Molecular Structure

The synthesis of related compounds, such as 10,11-Dimethyl-9-(coumarin-3-yl)-12-ethoxycarbonyl-8-oxa-10-azatricyclo[7,3,1.02.7]trideca-2,4,6-11-tetraene, has been reported. This involves condensation reactions leading to complex molecular structures with potential applications in various fields of chemistry (Soldatenkov et al., 1996).

Novel Synthesis Methods

Another area of interest is the development of novel synthesis methods for related compounds. An example is the synthesis of covalently hydrated cyclazine adducts, which demonstrates the versatility of reactions and the potential for creating new molecular entities with unique properties (Campaigne & Selby, 1979).

Metal-Induced Synthesis

The compound has been involved in metal-induced synthesis, such as the formation of tricyclic systems with nickel-induced carbon–carbon bond formation. This highlights its potential in facilitating complex chemical reactions and synthesis (Tandon & Lucas, 2008).

Biological and Pharmacological Potential

Though not directly related to the specific compound, research on structurally similar compounds shows interest in their biological and pharmacological potential. For instance, the synthesis and evaluation of benzoxazole derivatives reveal the potential for antimicrobial and enzyme-inhibiting activities, indicating a direction for future research (Jayanna et al., 2013).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The signal word is “Warning” and it has the GHS07 pictogram .

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S.ClH/c11-14-9-8-6-3-1-2-4-7(6)15-10(8)13-5-12-9;/h5H,1-4,11H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXWAFNJCFZCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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